3-(Aminomethyl)isoquinolin-7-ol
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Overview
Description
3-(Aminomethyl)isoquinolin-7-ol is an organic compound belonging to the class of isoquinolines Isoquinolines are aromatic heterocyclic compounds containing a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)isoquinolin-7-ol can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with appropriate reagents. For instance, a palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes followed by cyclization can yield isoquinoline derivatives . Another method involves the use of copper-catalyzed tandem reactions of 2-bromoaryl ketones with terminal alkynes and acetonitrile .
Industrial Production Methods
Industrial production of isoquinoline derivatives often employs catalytic processes to ensure high yields and selectivity. For example, the use of rhodium or ruthenium catalysts in C-H activation and annulation reactions has been reported to be effective . These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)isoquinolin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include substituted isoquinolines, quinolines, and tetrahydroisoquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Aminomethyl)isoquinolin-7-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)isoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, isoquinoline derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair . This inhibition can lead to the disruption of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinoline: Similar in structure but with different reactivity and applications.
Tetrahydroisoquinoline: A reduced form of isoquinoline with distinct pharmacological properties.
Phenylethylamine: Shares a similar backbone but differs in the presence of the isoquinoline ring.
Uniqueness
3-(Aminomethyl)isoquinolin-7-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-(aminomethyl)isoquinolin-7-ol |
InChI |
InChI=1S/C10H10N2O/c11-5-9-3-7-1-2-10(13)4-8(7)6-12-9/h1-4,6,13H,5,11H2 |
InChI Key |
VBOPQOYCWWRHFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)CN)O |
Origin of Product |
United States |
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